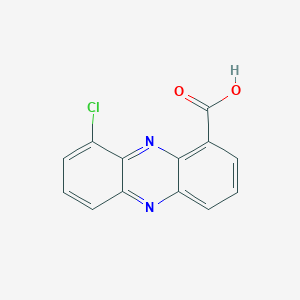

9-Chlorophenazine-1-carboxylic acid

Description

Historical Context and Significance of Phenazine (B1670421) Natural Products

Phenazine natural products have a rich history, with the first, pyocyanin, being isolated in the mid-19th century. nih.gov These compounds, produced by a variety of bacteria including those from the genera Pseudomonas and Streptomyces, are known for their distinct colors and, more importantly, their diverse biological activities. wikipedia.orgmdpi.com The core structure of phenazines, a dibenzo-annulated pyrazine, lends itself to a wide range of chemical modifications, resulting in over 100 naturally occurring and more than 6,000 synthetic phenazine derivatives. mdpi.com Their significance in chemical biology stems from their roles in microbial competition, biofilm formation, and as virulence factors. wikipedia.org Furthermore, many phenazines exhibit potent antimicrobial, antifungal, and, in some cases, anticancer properties, making them attractive scaffolds for drug discovery. nih.govresearchgate.net

Overview of Phenazine-1-carboxylic Acid (PCA) and its Structural Analogs

A key and relatively simple phenazine is phenazine-1-carboxylic acid (PCA). researchgate.net PCA is a common metabolic product of many Pseudomonas species and serves as a central precursor in the biosynthesis of more complex phenazine derivatives. nih.govasm.org Its biosynthesis originates from the shikimic acid pathway. wikipedia.org PCA itself exhibits broad-spectrum antifungal activity and is the active ingredient in a commercial biopesticide. acs.orgfrontiersin.org The carboxyl group at the 1-position is a key feature for its biological activity. nih.gov Structural analogs of PCA are numerous, arising from various substitutions on the phenazine core, including hydroxylation, methylation, and amidation, which can modulate their biological profiles. frontiersin.org

Focus on Chlorophenazine Carboxylic Acids as a Research Subset

The introduction of halogen atoms, such as chlorine, into the phenazine structure creates a specific subset of compounds known as chlorophenazine carboxylic acids. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of a molecule. While naturally occurring chlorinated phenazines are less common than their non-halogenated counterparts, synthetic halogenated phenazines have garnered research interest for their potential as enhanced therapeutic agents. mdpi.com 9-Chlorophenazine-1-carboxylic acid is a specific example of this subset, representing a synthetically accessible intermediate. theclinivex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | theclinivex.com |

| CAS Number | 103942-93-4 | theclinivex.com |

| Molecular Formula | C₁₃H₇ClN₂O₂ | theclinivex.com |

| Molecular Weight | 258.66 g/mol | theclinivex.com |

| Appearance | Green Solid | theclinivex.com |

| Solubility | No Data Available | theclinivex.com |

| Stability | No Data Available | theclinivex.com |

Detailed Research Findings

While direct and extensive research specifically on this compound is limited, its primary significance lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules, most notably Endophenazine A. theclinivex.com

Endophenazine A is a phenazine antibiotic isolated from the endosymbiotic actinomycete Streptomyces anulatus. theclinivex.com It exhibits antimicrobial activities against Gram-positive bacteria and some filamentous fungi, as well as herbicidal activity. theclinivex.com The synthesis of Endophenazine A involves the C-prenylation of a phenazine carboxylic acid precursor. researchgate.net It is in the chemical synthesis of Endophenazine A and its analogs that this compound serves as a crucial building block.

The presence of the chlorine atom at the 9-position of the phenazine ring in this compound is a result of a synthetic pathway, as naturally occurring phenazines are not typically chlorinated at this position. The synthesis of such chlorinated phenazine derivatives often involves multi-step chemical reactions. While specific details of the industrial synthesis of this compound are proprietary, general synthetic routes to substituted phenazine-1-carboxylic acids often utilize a copper-promoted Jourdan-Ullmann reaction followed by a reductive ring closure. rroij.com

The biological activity of this compound itself has not been extensively reported in publicly available literature. However, studies on other chlorinated phenazine derivatives suggest that the presence and position of the chlorine atom can significantly influence the antimicrobial and cytotoxic properties of the molecule. The investigation of such halogenated analogs is an active area of research in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H7ClN2O2 |

|---|---|

Molecular Weight |

258.66 g/mol |

IUPAC Name |

9-chlorophenazine-1-carboxylic acid |

InChI |

InChI=1S/C13H7ClN2O2/c14-8-4-2-6-10-12(8)16-11-7(13(17)18)3-1-5-9(11)15-10/h1-6H,(H,17,18) |

InChI Key |

XWGAGCIOTGYUKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C=CC=C(C3=N2)Cl)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production of Phenazine 1 Carboxylic Acid and Precursors

Microbial Production Systems and Strain Identification

The ability to synthesize phenazines is distributed among a limited number of bacterial genera, with Pseudomonas and Streptomyces being the most prominent and well-studied producers. nih.govnih.gov These microorganisms harbor the genetic machinery necessary to convert primary metabolites into the complex tricyclic phenazine (B1670421) scaffold.

Various species within the genus Pseudomonas are renowned for their capacity to produce PCA and its derivatives. biotechnology.kiev.ua Strains such as Pseudomonas fluorescens 2-79 and several Pseudomonas chlororaphis and Pseudomonas aeruginosa species are model organisms for studying phenazine biosynthesis. frontiersin.orgnih.govwsu.edu In these bacteria, PCA production is a crucial factor in their ability to act as biocontrol agents against plant pathogens. wsu.edunih.gov

While Pseudomonas are the most extensively studied, species of Streptomyces are also significant producers of phenazine compounds. nih.govnih.gov These Gram-positive soil bacteria are well-known for their prolific production of a vast array of secondary metabolites, including antibiotics. Their contribution to the diversity of phenazine structures is substantial. The biosynthetic pathways in Streptomyces share similarities with those in Pseudomonas, also utilizing precursors from the shikimate pathway. nih.gov The study of phenazine biosynthesis in Streptomyces provides valuable insights into alternative enzymatic strategies and regulatory mechanisms that can be harnessed for biotechnological applications.

Table 1: Key Microbial Strains in Phenazine-1-carboxylic Acid (PCA) Production

| Strain | Key Phenazine Products | Relevance in Research |

|---|---|---|

| Pseudomonas fluorescens 2-79 | Phenazine-1-carboxylic acid (PCA) | Model organism for biocontrol and PCA biosynthesis studies. nih.govnih.gov |

| Pseudomonas chlororaphis Lzh-T5 | PCA, 2-hydroxyphenazine (B1496473) (2-OH-PHZ) | Used for genetic engineering to achieve high PCA yields. frontiersin.orgnih.gov |

| Pseudomonas aeruginosa PAO1 & PA14 | PCA, Pyocyanin (PYO) | Studied for its complex regulation of two distinct phz operons. researchgate.netfrontiersin.org |

| Pseudomonas batumici | Phenazine-1-carboxylic acid (P1CA) | Producer of both PCA and the polyketide antibiotic batumin. biotechnology.kiev.ua |

| Streptomyces spp. | Various phenazine derivatives | Source of diverse phenazine structures and biosynthetic pathways. nih.govnih.gov |

Genetic Engineering and Metabolic Pathway Optimization

To meet the demands for PCA as a biopesticide and pharmaceutical precursor, significant research has focused on the genetic and metabolic engineering of producing strains to enhance yields. frontiersin.org Strategies primarily involve the direct manipulation of the phenazine biosynthetic genes and the optimization of precursor supply pathways.

The phz gene cluster is a prime target for genetic manipulation. Overexpression of the entire phzABCDEFG operon has been shown to increase PCA production. nih.gov In some Pseudomonas strains that possess multiple phz operons, such as P. aeruginosa, studies have revealed that one operon (e.g., phzA2-G2) often dominates production. researchgate.net Deleting redundant or less efficient operons can sometimes streamline metabolism and enhance the expression of the more dominant cluster. researchgate.net

Furthermore, knocking out genes responsible for converting PCA into other derivatives is a common strategy to accumulate the desired parent compound. For example, in P. chlororaphis Lzh-T5, which naturally produces 2-hydroxyphenazine from PCA, the deletion of the phzO gene (encoding a monooxygenase) successfully blocked this conversion, leading to a significant accumulation of PCA. frontiersin.org Similarly, deleting negative regulators of the phz operon can de-repress gene expression and boost productivity. frontiersin.org

The biosynthesis of PCA is fundamentally dependent on the supply of its precursor, chorismic acid, which is derived from the shikimate pathway. frontiersin.orgnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.org Therefore, a key metabolic engineering strategy is to increase the carbon flux through the shikimate pathway. researchgate.net

This can be achieved by:

Overexpressing key enzymes: Increasing the expression of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the pathway, can pull more carbon from central metabolism. frontiersin.orgresearchgate.net

Using feedback-resistant enzyme variants: The activity of DAHP synthase is often subject to feedback inhibition by aromatic amino acids. researchgate.net Introducing engineered versions of this enzyme that are resistant to such inhibition can maintain a high flux even when downstream products accumulate. mdpi.com

Increasing precursor availability: Enhancing the supply of PEP and E4P by manipulating enzymes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway can further boost the entry of carbon into the shikimate pathway. frontiersin.orgnih.gov

In a study using P. chlororaphis Lzh-T5, enhancing the shikimate pathway was a critical step that, in combination with other genetic modifications, led to a final PCA titer of 10,653 mg/L in fed-batch fermentation. frontiersin.org

Table 2: Summary of Genetic Modifications to Enhance PCA Production

| Genetic Modification Strategy | Target Gene/Pathway | Organism | Outcome |

|---|---|---|---|

| Knockout of modification gene | phzO | P. chlororaphis Lzh-T5 | Blocked conversion of PCA to 2-OH-PCA, accumulating PCA. frontiersin.org |

| Knockout of negative regulator | lon (protease gene) | P. chlororaphis Lzh-T5 | Increased stability of positive regulators, enhancing PCA production. frontiersin.org |

| Enhancement of precursor supply | Shikimate Pathway | P. chlororaphis Lzh-T5 | Increased availability of chorismic acid, leading to higher PCA yields. frontiersin.org |

| Deletion of redundant operon | phz1 operon | P. aeruginosa PA14 | Characterization of the dominant phz2 operon's role in production. researchgate.netresearchgate.net |

| Heterologous expression | phz operons from P. aeruginosa | P. putida KT2440 | Achieved PCA production of 80 µg/mL. frontiersin.org |

Fermentation Process Optimization for Bioproduction

Beyond genetic manipulation, optimizing the fermentation environment is crucial for maximizing the yield and productivity of PCA on an industrial scale. biopharminternational.com Key parameters such as medium composition, pH, temperature, and aeration must be carefully controlled.

Research on Pseudomonas fluorescens 2-79 demonstrated that PCA accumulation is highly sensitive to culture pH and temperature. nih.gov Optimal PCA productivity was achieved by maintaining the pH at 7.0, while a pH of 8.0 resulted in large cell populations with low PCA content. nih.gov Similarly, a temperature range of 25-27°C was found to be optimal for high PCA productivity. nih.gov

The choice of carbon and nitrogen sources in the fermentation medium also plays a significant role. For a gacA-deficient mutant of Pseudomonas sp. M18, glucose and soy peptone were identified as the optimal carbon and nitrogen sources, respectively. nih.gov Using response surface methodology (RSM), an optimized medium was developed that increased the PCA yield from 673.3 to 966.7 µg/mL. nih.gov For P. chlororaphis, fed-batch fermentation strategies, where nutrients like glycerol (B35011) are fed incrementally, have been employed to sustain high-level production, ultimately achieving yields over 9 g/L. dp.tech

Table 3: Optimal Fermentation Parameters for PCA Production

| Parameter | Strain | Optimal Condition | Impact on Production |

|---|---|---|---|

| pH | P. fluorescens 2-79 | 7.0 | High PCA productivity. nih.gov |

| Temperature | P. fluorescens 2-79 | 25-27°C | High PCA productivity. nih.gov |

| Carbon Source | P. fluorescens 2-79 | Glucose | PCA accumulation of 0.31 g/g biomass. nih.gov |

| Nitrogen Source | Pseudomonas sp. M18G | Soy Peptone | Supported high PCA yield in optimized medium. nih.gov |

| Feeding Strategy | P. chlororaphis H5ΔfleQΔrelA | Fed-batch with glycerol | Achieved PCA production of 9.62 g/L in a 30 L bioreactor. dp.tech |

Table 4: List of Compound Names

| Compound Name |

|---|

| 1,6-dihydroxyphenazine 5,10-dioxide |

| 1,8-dihydroxyphenazine 10-monoxide |

| 1-hydroxyphenazine |

| 2,9-dihydroxyphenazine-1-carboxylate |

| 2-bromo-3-nitrobenzoic acid |

| 2-hydroxyphenazine |

| 2-hydroxyphenazine-1-carboxylic acid |

| 5-methylphenazine-1-carboxylate |

| 7,9-dichlorophenazine-1-carboxylic acid |

| 9-Chlorophenazine-1-carboxylic acid |

| 9-chlorophenazin-1-amine |

| 9-hydroxyphenazine-1-carboxylate |

| Anthranilic acid |

| Batumin |

| Chorismic acid |

| Erythrose-4-phosphate |

| Glycerol |

| Phenazine-1,6-dicarboxylate |

| Phenazine-1-carboxamide (B1678076) |

| Phenazine-1-carboxylic acid |

| Phosphoenolpyruvate |

| Pyocyanin |

| Shikimic acid |

Application of Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. In the context of PCA production, RSM is employed to optimize fermentation media and conditions to maximize yield.

Researchers utilize experimental designs like the Plackett-Burman design to initially screen for the most significant medium components affecting PCA production. Following this, a central composite design (CCD) is often applied to determine the optimal concentrations of these key factors and analyze their interactions.

For instance, in a study using a Pseudomonas sp. M-18Q mutant, glucose and soytone were identified as the most critical components for PCA production. theclinivex.com By applying RSM, the optimal concentrations were determined to be 17.81 g/L of glucose and 11.47 g/L of soytone. This optimization resulted in a maximum PCA yield of 1240 mg/L, a 65.3% increase compared to the original medium. theclinivex.com

In another study with a genetically modified Pseudomonas sp. M18GQ strain, RSM was used to optimize a medium containing soybean meal, corn steep liquor, and ethanol. umich.edu The optimized medium led to a predicted PCA production of 6,335.2 mg/L, which was validated experimentally with a result of 6,365.0 mg/L, demonstrating the high accuracy of the statistical model. umich.edu

Table 1: Optimization of PCA Production using Response Surface Methodology (RSM)

| Strain | Key Factors Optimized | Optimal Concentrations | Resulting PCA Yield (mg/L) | Reference |

| Pseudomonas sp. M-18Q | Glucose, Soytone | 17.81 g/L, 11.47 g/L | 1240 | theclinivex.com |

| Pseudomonas sp. M18GQ/pME6032Phz | Soybean meal, Corn steep liquor, Ethanol | 65.02 g/L, 15.36 g/L, 21.70 ml/L | 6365 | umich.edu |

Fed-Batch Fermentation Strategies for High-Yield Production

Fed-batch fermentation is a common operational mode in industrial bioprocessing designed to achieve high cell densities and product yields. frontiersin.org This strategy involves the incremental feeding of nutrients to the culture, which helps to control substrate concentration, avoid the accumulation of toxic byproducts, and extend the productive phase of the fermentation. frontiersin.org

For PCA production, fed-batch strategies have proven highly effective. A study using a gacA inactivated mutant of Pseudomonas sp. M18G demonstrated a significant increase in PCA yield through a dissolved oxygen (DO)-stat fed-batch system. In simple batch culture, the strain produced 1987 mg/L of PCA. researchgate.net By implementing a two-pulse glucose feeding strategy that maintained a constant DO level of 20%, the maximum PCA production was boosted to 2597 mg/L, a 44.5% increase. researchgate.net This method also resulted in a tenfold increase in cell numbers compared to the batch culture. researchgate.net

Similarly, engineered strains of Pseudomonas chlororaphis have been used in fed-batch fermentation to achieve exceptionally high yields. After optimizing the metabolic pathway through genetic engineering, a fed-batch strategy was employed in a 5-L fermenter. This resulted in a maximum PCA yield of 10,653.1 mg/L, showcasing the powerful combination of metabolic engineering and advanced fermentation strategies. frontiersin.orgnih.gov

Table 2: Comparison of Fermentation Strategies for PCA Production

| Strain | Fermentation Strategy | Key Parameters | PCA Yield (mg/L) | Reference |

| Pseudomonas sp. M18G | Batch Culture | Two-stage agitation, 1.72 vvm aeration | 1987 | researchgate.net |

| Pseudomonas sp. M18G | DO-stat Fed-Batch | Constant DO at 20%, two-pulse glucose feed | 2597 | researchgate.net |

| P. chlororaphis LDPCA-6 (Engineered) | Fed-Batch | Optimized feed strategy | 10653.1 | frontiersin.orgnih.gov |

Isolation, Purification, and Analytical Methodologies for Biosynthesized Phenazines

Following fermentation, the recovery and purification of PCA from the complex fermentation broth are critical steps to obtain a high-purity product. This typically involves a multi-step process combining extraction and chromatography.

Solvent Extraction Techniques from Fermentation Broth

The first step in isolating PCA is typically solvent extraction. Since PCA is a carboxylic acid, its solubility is pH-dependent. The process usually begins with the acidification of the cell-free fermentation supernatant to a pH of around 2.0 with a strong acid like HCl. frontiersin.orgnih.gov This protonates the carboxyl group, making the PCA molecule less polar and more soluble in organic solvents.

Common solvents used for the extraction of PCA include ethyl acetate (B1210297) and chloroform (B151607). frontiersin.orgnih.gov The acidified broth is vigorously mixed with the chosen solvent, and the PCA partitions into the organic phase. This process may be repeated to maximize recovery. The organic extracts are then combined and concentrated, often using a rotary evaporator at a controlled temperature (e.g., below 35 °C) to prevent degradation of the compound. frontiersin.org

Chromatographic Separation and Purification Protocols

After initial extraction and concentration, the crude PCA extract contains various impurities from the fermentation medium and cellular metabolism. Chromatographic techniques are essential for achieving high purity.

Column Chromatography: Silica (B1680970) gel column chromatography is a common method for initial purification. The concentrated extract is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of chloroform and isopropanol, to separate the compounds based on their polarity. nih.govmdpi.com

Thin-Layer Chromatography (TLC): Analytical and preparative TLC on silica gel or reverse-phase plates are used to monitor the purification process and for small-scale purification. nih.govmdpi.com The separated compounds are visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is typically used, and the mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate or phosphate buffer). frontiersin.orgnih.gov The retention time of PCA under specific conditions allows for its identification and quantification by comparing it to a pure standard. For instance, one method used a C18 column with an isocratic mobile phase of acetonitrile and 5 mM ammonium acetate (60:40, v/v) at a flow rate of 0.7 mL/min for HPLC analysis. frontiersin.org

Free Flow Electrophoresis (FFE): An alternative method for purifying low-concentration PCA from fermentation broth is free flow electrophoresis. Under optimal conditions (e.g., 10 mM pH 5.5 phosphate buffer), PCA could be continuously separated from its impurities with a recovery of up to 85%.

Structure Activity Relationship Sar Studies of Phenazine Carboxylic Acid Derivatives

Impact of Halogenation on Biological Potency and Selectivity

The introduction of halogen atoms to the phenazine (B1670421) scaffold is a key strategy for modulating biological activity. The position and number of halogens can have a significant impact on the compound's efficacy and spectrum of action.

The placement of a chlorine atom on the phenazine ring is a critical determinant of biological activity. For instance, 9-chlorophenazine-1-carboxylic acid serves as a key intermediate in the synthesis of Endophenazine A, a phenazine antibiotic with notable antimicrobial and herbicidal properties. theclinivex.com This highlights the importance of the C-9 position in achieving specific biological effects. Halogenated phenazine (HP) analogs have demonstrated potent activity against various multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The precise positioning of the halogen influences the electronic properties of the phenazine ring system, which is believed to be a factor in its ability to generate reactive oxygen species, a key mechanism of its antimicrobial action. nih.gov

Research into halogenated phenazine analogs has shown that specific substitution patterns are more effective. While detailed SAR data for every position is extensive, the development of potent analogs often involves strategic placement of halogens to enhance interactions with biological targets. nih.gov

Table 1: Biological Activity of a Halogenated Phenazine Analog

| Compound | Target Organism | Activity Metric | Result |

|---|

This table illustrates the potent antibacterial activity of a representative halogenated phenazine compound.

The addition of more than one halogen atom to the phenazine core can further modulate its bioactivity. The presence of multiple halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the electronic effects of multiple halogens can fine-tune the redox potential of the phenazine, which is crucial for its biological function. nih.gov

Studies on various halogenated phenazines have shown that di- and tri-halogenated derivatives can exhibit different activity profiles compared to their mono-halogenated counterparts. This suggests that the number and arrangement of halogen atoms can be optimized to achieve desired levels of potency and selectivity against specific microbial or cancer cell targets. nih.govnih.gov

Modifications of the Carboxyl Group and Biological Outcomes

The carboxylic acid group at the C-1 position is another key site for chemical modification to alter the biological properties of phenazine derivatives.

Converting the carboxylic acid to amides, esters, or acylhydrazines can significantly impact the compound's physicochemical properties and biological activity. For example, a series of phenazine-1-carboxylic acylhydrazone derivatives were synthesized and evaluated for their antitumor activity. mdpi.com These modifications can alter the molecule's hydrogen bonding capacity, polarity, and ability to interact with biological macromolecules.

The synthesis of acylhydrazone compounds from phenazine-1-carboxylic acid hydrazide has yielded derivatives with notable cytotoxic activity against cancer cell lines. mdpi.com For instance, compound (E)-N'-(2-hydroxy-4-(2-(piperidine-1-yl) ethoxy) benzyl) phenazine-1-carbonyl hydrazide 3d showed promising results. mdpi.com This indicates that the acylhydrazine moiety can serve as a valuable pharmacophore in the design of new anticancer agents.

Table 2: Antitumor Activity of a Phenazine-1-carboxylic Acylhydrazone Derivative

| Compound | Cell Line | Activity |

|---|

This table highlights the anticancer potential of a modified phenazine derivative.

The esterification of the carboxyl group with various alkyl and hydroxyalkyl chains is another strategy to modify the properties of phenazine-1-carboxylic acid. These substitutions can increase the lipophilicity of the parent compound, which may enhance its cellular uptake.

For example, the synthesis of phenazine-1-carboxylic acid often involves an esterification step, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce phenazine-1-carboxylic hydrazine, a precursor for acylhydrazone derivatives. mdpi.com While direct evaluation of simple alkyl and hydroxyalkyl esters is not extensively detailed in the provided context, the principles of medicinal chemistry suggest that such modifications would primarily influence the compound's pharmacokinetic properties.

Linker Chemistry in Phenazine Conjugates and Multimeric Systems

Linkers can be designed to be stable in circulation but cleavable under specific conditions found at the target, such as changes in pH or the presence of certain enzymes. nih.gov For example, pH-sensitive linkers can exploit the lower pH of tumor microenvironments or intracellular compartments like endosomes and lysosomes to trigger drug release. nih.gov The choice of linker chemistry is critical for the success of targeted drug delivery systems, including those based on phenazine scaffolds. nih.govnih.gov While specific examples of phenazine conjugates with detailed linker chemistry are not provided in the search results, the general principles of linker design for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) are directly applicable. nih.govnih.gov

Design and Evaluation of Bis(phenazine-1-carboxamides)

A significant strategy in enhancing the anticancer properties of phenazine-1-carboxylic acid has been the synthesis of dimeric analogues, known as bis(phenazine-1-carboxamides). In these structures, two phenazine-1-carboxamide (B1678076) units are joined by a flexible linker chain, such as a -(CH₂)₃NMe(CH₂)₃- chain. nih.gov This design is predicated on the hypothesis that the dimeric structure could lead to enhanced binding with biological targets like DNA and topoisomerase enzymes.

Research into these compounds involved preparing a series of ring-substituted bis(phenazine-1-carboxamides) and evaluating their growth-inhibitory activity against various tumor cell lines. nih.gov The SAR studies from this research provided critical insights:

Influence of Ring Substituents: The potency of the bis(phenazine-1-carboxamides) was found to be highly dependent on the nature and position of substituents on the phenazine rings. nih.gov

Potency of 9-Substituted Analogues: Analogues featuring small, lipophilic substituents at the 9-position, such as a methyl (Me) or chloro (Cl) group, were identified as the most potent inhibitors. nih.gov The 9-chloro and 9-methyl derivatives demonstrated superior activity compared to related dimeric compounds like the bis(acridine-4-carboxamides). nih.gov

Mechanism of Action: The most potent of these compounds, the 9-methyl analogue, was shown to act as a dual poison for topoisomerase I (topo I) and an inhibitor of the catalytic activity of both topoisomerase I and topoisomerase II (topo II). It was found to poison topo I at concentrations of 0.25 and 0.5 µM and inhibit the catalytic activity of topo I and topo II at 1 and 5 µM, respectively. nih.govacs.org

Antitumor Activity: These compounds showed preferential activity against colon tumor cell lines. nih.govacs.org In in vivo studies using a colon 38 tumor model, the 9-methyl bis(phenazine-1-carboxamide) was significantly more potent than the clinical dual topo I/II poison DACA. acs.org

| Substitution Position | Substituent Type | Effect on Potency | Example |

|---|---|---|---|

| 9 | Small, lipophilic | Most potent inhibitors | -Cl, -Me |

| - | (Compared to bis-DACA) | Superior activity | 9-Chloro & 9-Methyl analogues |

Conjugation with Pharmacophores for Enhanced Properties (e.g., N-phenylalanine esters)

To improve specific properties of phenazine-1-carboxylic acid (PCA), such as its mobility in plants for agricultural applications, researchers have designed and synthesized conjugates by linking PCA to other pharmacophores. A notable example is the conjugation of PCA with N-phenylalanine esters. nih.govresearchgate.net This strategy was inspired by the structure of Metalaxyl, a fungicide known for its phloem mobility, which contains an N-acylalanine methyl ester structure. nih.govmdpi.com

The primary goals of this conjugation were to enhance antifungal activity and impart phloem mobility, which is the ability to be transported through the phloem of a plant. nih.govresearchgate.netnih.gov Key findings from these studies include:

Synthesis: Thirty-two PCA-N-phenylalanine ester conjugates were synthesized by joining PCA with the active substructure of Metalaxyl. nih.govresearchgate.net

Antifungal Activity: Several of the synthesized conjugates showed moderate to potent antifungal activities against various plant pathogens like Sclerotinia sclerotiorum and Bipolaris sorokiniana. nih.govmdpi.com Specifically, compound F7 demonstrated excellent antifungal activity against S. sclerotiorum, with an EC₅₀ value of 6.57 µg/mL, which was superior to that of Metalaxyl. nih.govmdpi.com

Phloem Mobility: Phloem mobility studies confirmed that many of the target compounds were effectively transported within plants. nih.gov Compound F2 exhibited remarkable phloem mobility, with its concentration in castor bean phloem sap reaching 19.12 μmol/L, approximately six times higher than that of Metalaxyl (3.56 μmol/L). nih.gov This enhanced transport is linked to the "ion trap" effect. nih.govmdpi.com

Other studies have explored conjugating PCA with a variety of amino acid esters to improve bioactivity against pathogens like Rhizoctonia solani. nih.gov While these particular conjugates did not show phloem mobility, several exhibited fungicidal activities significantly greater than the parent PCA. For instance, conjugates l and m had EC₅₀ values of 6.47µg/mL and 5.35µg/mL, respectively, compared to 25.66µg/mL for PCA. nih.govresearchgate.net

| Compound | Conjugate Type | Target Organism | Bioactivity (EC₅₀) | Key Finding |

|---|---|---|---|---|

| F7 | N-phenylalanine ester | Sclerotinia sclerotiorum | 6.57 µg/mL | Superior antifungal activity to Metalaxyl |

| F2 | N-phenylalanine ester | Castor Bean (for mobility) | 19.12 μmol/L in phloem | Excellent phloem mobility |

| l | Amino acid ester | Rhizoctonia solani | 6.47 µg/mL | Enhanced fungicidal activity |

| m | Amino acid ester | Rhizoctonia solani | 5.35 µg/mL | Enhanced fungicidal activity |

Computational and In Silico Approaches in SAR Elucidation

Computational methods are indispensable tools in modern drug discovery and development, providing deep insights into the interactions between molecules and their biological targets. These in silico approaches allow for the rapid screening of virtual compound libraries and the prediction of activity, helping to rationalize experimental findings and guide the design of new derivatives.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govyoutube.com A QSAR model is an equation that quantitatively correlates variations in the physicochemical properties (descriptors) of a set of molecules with their known activities. youtube.com

The process involves:

Compiling a dataset of compounds with known activities (e.g., IC₅₀ values). nih.gov

Calculating various molecular descriptors for each compound, which can represent topological, electronic, or steric properties.

Developing a mathematical model using statistical methods, such as multiple linear regression or machine learning algorithms, that connects the descriptors to the activity. nih.gov

Validating the model to ensure its predictive power. mdpi.com

Once a robust QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized compounds, prioritize candidates for synthesis, and provide insights into the structural features that are critical for activity. youtube.com A QSAR study has been reported for bis(phenazine-1-carboxamides), highlighting the utility of this approach for understanding the SAR of this specific class of anticancer agents. acs.org

Molecular Docking and Binding Mode Predictions for Phenazine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). academie-sciences.fr This method is instrumental in elucidating the binding mode and intermolecular interactions of potential drugs with their biological targets at an atomic level. academie-sciences.frnih.gov

For phenazine derivatives, molecular docking studies have been crucial for understanding their mechanism of action. The planar structure of the phenazine ring allows it to intercalate between the base pairs of DNA, which is a primary mechanism for many anticancer drugs. mdpi.com Docking simulations can predict how these molecules fit into the DNA minor groove or interact with enzymes like topoisomerases. nih.govmdpi.com

These simulations calculate a binding affinity or scoring function, often expressed in kcal/mol, which estimates the strength of the interaction. academie-sciences.fr The results reveal specific interactions, such as:

Hydrogen bonds: Crucial for specificity and anchoring the ligand in the binding pocket. nih.gov

π-π stacking: Important for intercalating agents like phenazines, involving interactions with DNA base pairs or aromatic amino acid residues in proteins. nih.gov

By visualizing the docked conformation, researchers can understand why certain substituents enhance or diminish activity, providing a rational basis for the observed SAR and guiding the design of new derivatives with improved binding affinity and selectivity. mdpi.com

Mechanistic Investigations of Biological Activities

Mechanisms of Antimicrobial Action

Phenazine (B1670421) compounds, as a class, are renowned for their broad-spectrum antimicrobial properties. Research into phenazine-1-carboxylic acid (PCA), a close structural analog of 9-Chlorophenazine-1-carboxylic acid, has revealed several key mechanisms by which it combats microbial proliferation. frontiersin.orgmdpi.com These mechanisms are believed to be largely applicable to its chlorinated derivative.

Studies on the antifungal activity of PCA have demonstrated its ability to compromise the integrity of fungal cell membranes. nih.gov This disruption leads to increased membrane permeability and the subsequent leakage of essential intracellular components, ultimately causing cell death.

Furthermore, PCA has been shown to induce mitochondrial dysfunction in fungal cells. nih.gov This interference with the powerhouse of the cell disrupts the electron transport chain and reduces the efficiency of cellular respiration. The resulting decrease in ATP production and the generation of oxidative stress contribute significantly to the compound's antifungal efficacy.

Microbial biofilms, complex communities of microorganisms encased in a self-produced matrix of exopolysaccharides (EPS), pose a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents. Phenazine compounds, including PCA, have been shown to interfere with biofilm formation. sciopen.comnih.govusm.edu One key mechanism in this process is the inhibition of EPS production. nih.gov By reducing the formation of the protective EPS matrix, these compounds can render the microbial community more susceptible to other antimicrobial treatments and hinder their ability to adhere to surfaces.

A study on the effect of PCA on Botrytis cinerea revealed a significant reduction in EPS formation, leading to distorted and damaged hyphae. nih.gov This highlights the potential of phenazine derivatives to act as anti-biofilm agents.

A primary mechanism of action for many phenazine compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the target organism. mdpi.comnih.gov Phenazines can undergo redox cycling, a process that generates superoxide (B77818) radicals and hydrogen peroxide. This surge in ROS overwhelms the antioxidant defense systems of the microbe, leading to widespread damage to cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death. frontiersin.orgmedchemexpress.com

Research on PCA has confirmed that its antimicrobial and anticancer activities are mediated by the generation of ROS. mdpi.commedchemexpress.com

Recent investigations have shed light on the ability of phenazines to interfere with central metabolic pathways in bacteria. Specifically, phenazines have been shown to interact with the pyruvate (B1213749) dehydrogenase complex, a crucial enzyme in carbohydrate metabolism. This interaction can disrupt the normal flow of electrons and carbon, thereby hindering energy production and the synthesis of essential building blocks for the cell. This disruption of pyruvate metabolism represents another significant facet of the antimicrobial action of these compounds.

Mechanisms of Antitumor Activity

In addition to their antimicrobial properties, phenazine derivatives have demonstrated promising antitumor activity. mdpi.comiiserkol.ac.innih.govnih.gov The planar structure of the phenazine ring allows these compounds to interact with DNA, leading to the inhibition of key cellular processes required for cancer cell proliferation.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov They function by creating transient breaks in the DNA strands to relieve supercoiling. Certain phenazine derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govnih.govekb.eg

These compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks. These breaks trigger cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com Some phenazine derivatives may also act as catalytic inhibitors, interfering with the enzymatic activity of topoisomerases without necessarily stabilizing the DNA-enzyme complex. nih.gov The dual inhibition of both topoisomerase I and II by certain phenazine derivatives makes them particularly attractive as potential anticancer agents. nih.govekb.eg Halogenated phenazines, in particular, have shown potent abilities to eradicate bacterial biofilms and exhibit cytotoxic activity against cancer cell lines. researchgate.net

Cytotoxicity Profiles in Specific Cancer Cell Lines (e.g., Leukemia, Lung Cancer)

Mechanisms of Biofilm Eradication

The mechanism of action for biofilm eradication by this compound has not been specifically detailed. However, research on the broader class of phenazine compounds, particularly phenazine-1-carboxylic acid (PCA), reveals a complex interaction with bacterial biofilms. Studies on Pseudomonas aeruginosa show that PCA is a redox-active metabolite that plays a significant role in biofilm development rather than eradication. nih.govnih.govcapes.gov.br It facilitates this by helping the bacterium acquire iron, a crucial element for biofilm formation. nih.govnih.govcapes.gov.br PCA can reduce ferric iron (Fe(III)) to the more soluble ferrous iron (Fe(II)), making it more bioavailable to the bacteria and thereby promoting the growth of the biofilm community. nih.gov This process is particularly important in environments where iron is limited. nih.gov

Strategies for combating biofilms often involve agents that can inhibit their formation or eradicate mature biofilms. openresearchlibrary.orgnih.gov These anti-biofilm agents can act through various mechanisms, such as interfering with cell-to-cell communication (quorum sensing) or disrupting the extracellular matrix. nih.govnih.gov While numerous natural and synthetic compounds are being investigated for these properties nih.gov, specific studies detailing an eradication mechanism for this compound are lacking.

Advanced Methodologies for Mechanistic Elucidation

To understand the precise mechanisms of action of bioactive compounds like phenazines, researchers employ a range of advanced analytical techniques.

Microscopy is a fundamental tool for visualizing the effects of compounds on bacterial biofilms.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. In biofilm research, it can be used to observe changes in the three-dimensional structure of the biofilm, such as alterations in cell morphology, density, and the extracellular matrix, following treatment with a compound. nih.gov

Confocal Laser Scanning Microscopy (CLSM): CLSM is widely used to study the architecture of biofilms in a non-destructive manner. nih.gov By using fluorescent stains, researchers can differentiate between live and dead cells within the biofilm, quantify biofilm thickness and volume, and observe the spatial organization of the bacterial community. nih.govnih.gov For example, CLSM has been used to visualize Pseudomonas aeruginosa biofilms and assess their total biomass over time in studies involving phenazine-1-carboxylic acid. nih.govresearchgate.net This technique is invaluable for understanding how a compound affects biofilm structure and viability in real-time. nih.govnih.gov

While these methods are standard for studying biofilm dynamics, specific SEM or CLSM analyses of biofilms treated with this compound are not described in the available literature.

To understand how a compound affects a bacterium at the molecular level, scientists analyze its impact on gene expression.

Transcriptional Profiling and RNA-seq: These techniques measure the expression levels of thousands of genes simultaneously. By comparing the gene expression profile of bacteria treated with a compound to untreated bacteria, researchers can identify which cellular pathways are affected. For instance, studies on Pseudomonas aeruginosa have used microarray analysis to show that the parent compound, PCA, can alter the expression of hundreds of genes. nih.gov Genes that were upregulated by PCA were primarily involved in energy production, cell motility, and defense mechanisms, while those involved in transcription and translation were downregulated. nih.gov RNA-sequencing (RNA-seq) is a more modern and powerful technology that provides a comprehensive view of the transcriptome. nih.gov This approach can reveal nuanced bacterial responses, such as how Pseudomonas aeruginosa adjusts its competitive strategies, including the production of toxins and siderophores, in response to environmental cues. nih.govnih.gov

These transcriptomic approaches are powerful tools for elucidating the mechanisms of action of novel compounds, though specific RNA-seq or transcriptional profiling data for bacteria exposed to this compound is not currently available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Methods for Molecular Structure and Properties

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these investigations.

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and other properties of a system. For phenazine (B1670421), the core structure of 9-Chlorophenazine-1-carboxylic acid, DFT methods have been successfully applied to determine its structural parameters and vibrational spectra. nih.gov

Commonly used functionals for such calculations include BLYP, which combines Becke's exchange functional with the Lee-Yang-Parr correlation functional, and the hybrid functional B3LYP, which incorporates a portion of the exact Hartree-Fock exchange. nih.gov When applied to the phenazine molecule, the B3LYP functional, particularly with the 6-31G* basis set, has shown excellent agreement with experimental data for structural parameters. nih.gov For this compound, DFT calculations would be expected to accurately predict bond lengths, bond angles, and dihedral angles, taking into account the electronic effects of the chloro and carboxylic acid substituents.

Table 1: Representative Theoretical vs. Experimental Bond Lengths (Å) and Angles (°) for Phenazine using DFT (B3LYP/6-31G)* This table presents data for the parent phenazine molecule as a proxy to illustrate the accuracy of DFT methods.

| Parameter | B3LYP/6-31G* | Experimental |

|---|---|---|

| C-C | 1.38 - 1.43 | 1.37 - 1.43 |

| C-N | 1.34 | 1.33 |

| C-H | 1.08 | 0.93 |

| C-N-C Angle | 116.5 | 116.4 |

| N-C-C Angle | 121.7 | 121.8 |

Source: Based on findings from a DFT study on phenazine. nih.gov

The ab initio Hartree-Fock (HF) method is another foundational approach in computational chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations. nih.gov

In studies of phenazine, HF calculations have been used alongside DFT to investigate its vibrational spectra. nih.gov The results indicate that HF methods can provide a reasonable first approximation of molecular properties, though they often require scaling factors to better match experimental vibrational frequencies. For this compound, an HF calculation would elucidate the fundamental electronic configuration and molecular orbitals, offering a baseline for understanding its chemical reactivity.

Conformational Analysis and Intramolecular Interactions

A significant structural feature of 1-phenazinecarboxylic acids is the potential for intramolecular hydrogen bonding. In the closely related compound, 1-phenazinecarboxylic acid, crystallographic studies have confirmed the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the carboxylic acid group and the adjacent nitrogen atom of the phenazine ring. nih.gov The observed N...O distance in this bond is approximately 2.67 Å. nih.gov

This intramolecular interaction is expected to be a dominant feature in the conformation of this compound as well. The hydrogen bond would lead to a planar, six-membered ring-like structure involving the carboxylic acid group and the N1 atom of the phenazine core. This conformation would significantly influence the molecule's acidity, solubility, and spectroscopic characteristics. The presence of the chlorine atom at the 9-position is not expected to disrupt this primary intramolecular interaction.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental results.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are invaluable tools in structural elucidation. For NMR, the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT (e.g., B3LYP) and a suitable basis set (like 6-311++G(d,p)), is a standard approach for predicting ¹H and ¹³C chemical shifts. nih.govpsu.edu

For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom. The intramolecular hydrogen bond would likely cause a significant downfield shift for the carboxylic acid proton. The electron-withdrawing effects of the chlorine atom and the carboxylic acid group would also influence the chemical shifts of the aromatic protons and carbons throughout the phenazine ring system.

Similarly, vibrational frequencies can be computed using DFT and HF methods. nih.gov While raw calculated frequencies often overestimate experimental values, scaling factors can be applied to achieve high accuracy. nih.gov A theoretical vibrational analysis of this compound would reveal characteristic frequencies for key functional groups, such as the C=O and O-H stretching of the carboxylic acid, and the various C-C, C-N, and C-H vibrations of the substituted phenazine core. The intramolecular hydrogen bond would be expected to cause a red-shift (lowering of frequency) and broadening of the O-H stretching vibration compared to a non-hydrogen-bonded carboxylic acid.

Prediction of Biological Activity and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico Bioactivity Prediction Software (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The algorithm compares the structure of the query molecule with a large database of known bioactive compounds and provides a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive").

While specific PASS analysis data for this compound is not extensively available in the public domain, the PASS methodology can be applied to predict a wide range of biological activities. For a compound with the phenazine core, predictions would likely encompass activities such as antimicrobial, antifungal, and potential interactions with various enzyme systems. Phenazine-1-carboxylic acid itself is known to be a bacterial metabolite with antimicrobial and antifungal properties. nih.gov The introduction of a chlorine atom at the 9-position and a carboxylic acid at the 1-position would modulate these predicted activities.

A hypothetical PASS prediction for this compound might include the activities listed in the table below. It is important to note that these are illustrative examples of what a PASS analysis could reveal and are based on the known activities of similar phenazine structures.

Table 1: Illustrative PASS Bioactivity Predictions for this compound

| Predicted Biological Activity | Pa (Probably active) | Pi (Probably inactive) |

| Antibacterial | > 0.7 | < 0.1 |

| Antifungal | > 0.6 | < 0.1 |

| Antineoplastic | > 0.5 | < 0.2 |

| Enzyme Inhibitor | > 0.5 | < 0.2 |

| Kinase Inhibitor | > 0.4 | < 0.3 |

| GPCR Ligand | > 0.3 | < 0.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific PASS analysis for this compound is not publicly available. The Pa and Pi values range from 0 to 1.

Computational Pharmacokinetic Parameter Estimation (e.g., SwissADME)

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical to its potential success. The SwissADME web tool is a widely used platform for predicting these properties from a molecule's structure. nih.govswissadme.ch It calculates various physicochemical descriptors and provides an assessment of a compound's drug-likeness and potential pharmacokinetic issues.

While a specific SwissADME report for this compound is not available in the cited literature, we can infer its likely profile based on its structure and the known performance of similar compounds in such analyses. researchgate.netphytonutrients.pk The analysis would provide data on properties like lipophilicity, water solubility, and potential for oral bioavailability based on rules such as Lipinski's Rule of Five.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound using a SwissADME-like Analysis

| Property | Predicted Value/Classification | Implication for Drug-Likeness |

| Physicochemical Properties | ||

| Molecular Weight | 258.66 g/mol theclinivex.com | Favorable (within Lipinski's rule <500) |

| LogP (Lipophilicity) | Moderately Lipophilic | Influences absorption and distribution |

| Water Solubility | Likely low to moderate | Affects formulation and bioavailability |

| Topological Polar Surface Area (TPSA) | ~63.1 Ų nih.gov | Good potential for cell membrane permeability |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High (predicted) | Good candidate for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No (predicted) | Less likely to cause central nervous system side effects |

| P-glycoprotein Substrate | No (predicted) | Lower chance of active efflux from cells |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations (predicted) | Good oral bioavailability is likely |

| Bioavailability Score | ~0.55 (predicted) | Good probability of being orally active |

Note: The values in this table are based on the known molecular formula and structure of the compound and are illustrative of the output from a tool like SwissADME. The predictions are derived from general principles of medicinal chemistry and data for structurally related compounds.

The analysis would also generate a "Bioavailability Radar," a graphical representation of the compound's drug-likeness based on six key physicochemical properties. For this compound, it is anticipated that the radar would show it to fall within the optimal range for oral bioavailability.

Advanced Applications and Future Research Directions

Development of Next-Generation Agrochemicals and Biopesticides

The agricultural industry is in constant need of effective and environmentally benign solutions to combat plant pathogens and weeds. 9-Chlorophenazine-1-carboxylic acid serves as a precursor to compounds that show significant promise in this domain. It is a key intermediate in the synthesis of Endophenazine A, a phenazine (B1670421) antibiotic that exhibits both antimicrobial and herbicidal properties. nih.govtheclinivex.com Endophenazines have demonstrated activity against Gram-positive bacteria and various filamentous fungi, as well as herbicidal effects on plants like duckweed (Lemna minor). nih.gov

The broader class of phenazine compounds, to which this compound belongs, has a well-documented history in agricultural applications. Phenazine-1-carboxylic acid (PCA), a related compound, is the active ingredient in the commercial biopesticide "Shenqinmycin," which is utilized in China to manage fungal diseases in crops. mdpi.com Research has shown that phenazine compounds produced by soil bacteria, such as Pseudomonas species, can suppress soil-borne fungal pathogens. researchgate.netnih.govdoaj.orgmdpi.com For instance, these compounds have been effective against Rhizoctonia solani, the causative agent of sheath blight in rice. nih.govnih.gov

The development of derivatives from this compound could lead to new agrochemicals with improved efficacy and specificity. By modifying the core structure, it may be possible to enhance activity against a broader spectrum of plant pathogens or to develop more potent herbicides with minimal environmental impact. The inherent biodegradability of many natural phenazine compounds also makes them attractive alternatives to conventional synthetic pesticides. nih.gov

Exploration of Novel Therapeutic Agents for Neglected Diseases

The antimicrobial and cytotoxic properties of phenazine derivatives make them a fertile ground for the discovery of new drugs, particularly for neglected diseases that disproportionately affect impoverished populations. Endophenazines, which can be synthesized from this compound, have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. scialert.netnih.gov

Furthermore, endophenazines have exhibited cytotoxic activity against various human cancer cell lines, including breast, cervical, and liver cancer cells. scialert.netnih.gov While these findings are preliminary, they suggest that derivatives of this compound could be explored as potential anticancer agents. researchgate.net

The therapeutic potential of phenazines extends beyond these examples. Clofazimine, a riminophenazine compound, is a cornerstone in the treatment of leprosy and has also been used for tuberculosis. mdpi.com The structural similarity of this compound to these established therapeutic agents suggests that it could serve as a scaffold for the development of new drugs against a range of infectious diseases. The presence of a chlorine atom in its structure is also noteworthy, as many chlorinated compounds have been approved as drugs for various diseases. nih.gov

Integration with Advanced Drug Delivery Systems for Targeted Efficacy

To enhance the therapeutic potential of compounds derived from this compound, researchers are exploring their integration with advanced drug delivery systems. While specific research on the encapsulation of this particular compound is not yet widely published, the broader field of drug delivery offers promising strategies. Systems based on carriers like carboxymethyl cellulose (B213188) (CMC) and metal-organic frameworks (MOFs) are being developed to improve the targeted delivery and release of therapeutic agents. nih.gov

These systems can protect the drug from degradation, increase its solubility, and facilitate its transport to specific sites in the body, thereby maximizing its efficacy while minimizing potential side effects. For instance, a drug delivery system could be designed to release an antimicrobial phenazine derivative directly at the site of a bacterial biofilm, increasing its local concentration and effectiveness. The ability to control the release kinetics of the drug is a key advantage of such systems. nih.gov Future research will likely focus on developing tailored delivery vehicles for phenazine-based therapeutics to improve their clinical outcomes.

Interdisciplinary Research in Chemical Ecology and Microbial Warfare

Phenazine compounds, including those related to this compound, play a crucial role in the complex interactions between microorganisms in their natural environments. This field of study, known as chemical ecology, investigates the chemical communication and warfare between different species. Bacteria produce phenazines as secondary metabolites that can act as antibiotics, signaling molecules, and electron shuttles. nih.govsciopen.com

In the soil, for example, phenazine-producing bacteria can inhibit the growth of competing fungi and other bacteria, giving them a competitive advantage. researchgate.netelifesciences.org This "microbial warfare" has significant implications for agriculture, as beneficial phenazine-producing bacteria can be used to protect plants from pathogens. doaj.org Phenazines are also involved in biofilm formation and iron acquisition, which are critical for bacterial survival and colonization. sciopen.comnih.govnih.gov

Understanding the role of this compound and its derivatives in these ecological processes could lead to new strategies for managing microbial communities in various contexts, from promoting plant growth to preventing infections. This interdisciplinary research, at the intersection of chemistry, biology, and ecology, is essential for harnessing the full potential of these fascinating molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.